Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Relative to N-Hydroxy-2,2-diphenylacetamide
The title compound exhibits an XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 61.8 Ų, compared to N-hydroxy-2,2-diphenylacetamide (the canonical class IIa HDAC inhibitor scaffold), which has an XLogP3 of approximately 2.1 and a TPSA of 69.6 Ų due to the hydroxamic acid moiety [1][2]. The target compound replaces the zinc-chelating hydroxamic acid with a neutral pyrimidinone-bearing ethyl linker, eliminating the strong metal-coordinating functionality while retaining moderate lipophilicity and reducing TPSA by ~8 Ų. This physicochemical shift is consistent with a non-hydroxamate mechanism of target engagement, a design strategy previously validated in the diphenylacetamide class for achieving isoform selectivity over class I HDACs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; TPSA = 61.8 Ų |
| Comparator Or Baseline | N-hydroxy-2,2-diphenylacetamide: XLogP3 ≈ 2.1; TPSA = 69.6 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.3; ΔTPSA ≈ –7.8 Ų |
| Conditions | Computed properties using XLogP3 and Cactvs algorithms (PubChem release 2025.09.15) |
Why This Matters
The reduced TPSA and absence of a strong zinc-binding group predict differentiated membrane permeability and target selectivity profiles, making the title compound a mechanistically distinct alternative to hydroxamate-based HDAC probes for screening campaigns where metal-chelating off-target effects must be minimized.
- [1] PubChem. N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide. PubChem CID 71795135. https://pubchem.ncbi.nlm.nih.gov/compound/1421526-04-6 View Source
- [2] PubChem. N-hydroxy-2,2-diphenylacetamide. PubChem CID 2886831. https://pubchem.ncbi.nlm.nih.gov/compound/2886831 View Source
